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Compound of Interest

Compound Name: SAR-020106

Cat. No.: B612087

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SAR-020106 is a potent and selective, ATP-competitive inhibitor of Checkpoint Kinase 1
(CHK1), a critical serine/threonine kinase involved in the DNA damage response pathway. By
abrogating the S and G2-M cell cycle checkpoints, SAR-020106 sensitizes cancer cells,
particularly those with p53 deficiencies, to the cytotoxic effects of DNA-damaging agents. This
technical guide provides a comprehensive overview of the molecular structure,
physicochemical properties, and pharmacological profile of SAR-020106, including detailed
experimental protocols and data presented for ease of reference and replication.

Molecular Structure and Physicochemical
Properties

SAR-020106 is a small molecule with the chemical formula C19H19CING6O. Its structure is
characterized by a substituted pyrazine core linked to an isoquinoline moiety.
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Property Value
Molecular Formula C19H19CIN6O
Molecular Weight 382.85 g/mol
CAS Number 1184843-57-9

(R)-5-((8-chloroisoquinolin-3-yl)amino)-3-((1-
IUPAC Name (dimethylamino)propan-2-yl)oxy)pyrazine-2-
carbonitrile

N#CC1=NC=C(NC2=CC3=C(C=N2)C(Cl)=CC=

SMILES

C3)N=C10--INVALID-LINK--CN(C)C
Appearance Solid powder
Solubility Soluble in DMSO

Pharmacology and Mechanism of Action

SAR-020106 functions as a selective inhibitor of CHK1 kinase. In response to DNA damage,
CHK1 is activated and phosphorylates downstream targets, leading to cell cycle arrest to allow
for DNA repair. In many cancer cells, the G1 checkpoint is non-functional due to p53 mutations,
making them heavily reliant on the S and G2-M checkpoints, which are controlled by CHK1. By
inhibiting CHK1, SAR-020106 prevents this arrest, forcing the cells to enter mitosis with
damaged DNA, ultimately leading to mitotic catastrophe and apoptosis.

Signaling Pathway

The following diagram illustrates the DNA damage response pathway and the role of CHK1,
highlighting the point of inhibition by SAR-020106.

Caption: DNA Damage Response Pathway and SAR-020106 Mechanism of Action.

In Vitro Activity

SAR-020106 demonstrates potent inhibition of human CHK1 enzyme and effectively abrogates
DNA damage-induced cell cycle arrest in cancer cell lines.
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Parameter Cell Line Value (IC50)
CHKZ1 Enzymatic Inhibition - 13.3 nM
G2 Arrest Abrogation

o HT29 55 nM
(Etoposide-induced)
SW620 91 nM
Cytotoxicity (G150) HT29 0.48 uM
SW620 2.0 uM

Kinase Selectivity

SAR-020106 exhibits high selectivity for CHK1 over other kinases, including the closely related
CHK2. The following table summarizes the inhibitory activity against a panel of kinases at a
concentration of 10 uM.[1]
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Kinase % Act?vi-ty Kinase % Act?vi-ty
Remaining Remaining
CHK1 2 FIt3 6
Ret 2 MST?2 6
IRAK4 13 Met 16
p70S6K 19 CHK2 33
SGK 34 Pim-1 37
CaMKIIB 40 Lyn 47
Lck 57 PDK1 57
EphA3 60 Flt1 64
Tie2 67 CDK1/cyclinB 77
MAPK1 77 GSK3p3 78
PKBf 78 Aurora-A 82
FGFR1 83 FGFR2 84
JAK2 85 PKBy 85
ROCK-I 86 ROCK-II 86
CDK2/cyclinA 87 FGFR3 88
cSRC 89 KDR 89
PKCa 89 BTK 95
PKBa 95 MAPK?2 97
PKA 100 Abl 101
IR 102 cKit 103
EphB4 103 mTOR 104
ErbB4 106 MINK 112
PDGFRa 118 EGFR 133
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JAK3 137

In Vivo Pharmacology

In vivo studies in mouse xenograft models have demonstrated that SAR-020106 can potentiate
the antitumor activity of DNA-damaging agents like irinotecan and gemcitabine with minimal
toxicity.[1][2]

Parameter Value

Animal Model Nude mice with SW620 xenografts
Dosing (SAR-020106) 40 mg/kg, intraperitoneal (i.p.)
Oral Bioavailability (mice) <5%

Experimental Protocols

The following are detailed protocols for key experiments used to characterize SAR-020106.

CHK1 Kinase Inhibition Assay

This protocol describes a radiometric assay to determine the in vitro potency of SAR-020106

against recombinant human CHKL1.
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Preparation

1. Prepare Assay Buffer:
50 mM HEPES (pH 7.5), 10 mM MgClI2,
1 mM DTT, 0.1 mg/mL BSA

Y

2. Prepare Reagents:
- Recombinant human CHK1
- CHKtide substrate
- [y-33P]ATP
- SAR-020106 dilutions

Assay Fiecution

3. Incubate CHK1, SAR-020106,
and CHKtide at 30°C for 10 min

(4. Initiate reaction by adding [y—33P]ATP)

Y

(5. Incubate at 30°C for 30 min)

Y

(6. Stop reaction with 3% phosphoric acid)

Detection and Analysis

(7. Spot reaction mixture onto P81 phosphocellulose paper)

v

(8. Wash filters to remove unincorporated [y-33P]ATP)

9. Measure incorporated radioactivity
using a scintillation counter

10. Calculate IC50 values from
dose-response curves

Click to download full resolution via product page

Caption: Workflow for the CHK1 Kinase Inhibition Assay.
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Detailed Steps:

o Assay Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCI2, 1 mM
DTT, and 0.1 mg/mL BSA.

e Reagents:

[¢]

Recombinant human CHK1 enzyme.

[¢]

Biotinylated CHKtide substrate (KKKVSRSGLYRSPSMPENLNRPR).

[e]

[y-33P]ATP.

Serial dilutions of SAR-020106 in DMSO.

o

o Reaction Setup: In a 96-well plate, combine the assay buffer, CHK1 enzyme, CHKtide
substrate, and SAR-020106 (or DMSO for control).

e Initiation and Incubation: Initiate the kinase reaction by adding [y-33P]JATP. Incubate the plate
at 30°C for a defined period (e.g., 30 minutes).

o Termination: Stop the reaction by adding 3% phosphoric acid.

» Detection: Spot the reaction mixture onto a P81 phosphocellulose filter mat. Wash the mat
extensively with phosphoric acid to remove unincorporated ATP.

o Quantification: Measure the amount of incorporated 33P in the substrate using a scintillation
counter.

o Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor
concentration and fit the data to a sigmoidal dose-response curve to determine the IC50
value.

Cell Cycle Analysis by Flow Cytometry

This protocol details the method for assessing the abrogation of G2-M checkpoint arrest by
SAR-020106 in cancer cells treated with a DNA-damaging agent.
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Cell Treatment

1. Seed cells (e.g., HT29)
in culture plates
2. Treat with DNA damaging agent
(e.g., etoposide) for 18h

3. Add SAR-020106 and
Nocodazole for 24h

Sample Pfeparation

(4. Harvest and wash cells with PBS)

(5. Fix cells in 70% cold ethanol

Y

(6. Stain with Propidium lodide

and RNase A

Data AcquisitiV\ and Analysis

(7. Acquire data on a flow cytometer)

8. Analyze DNA content histograms
to determine cell cycle distribution

Caption: Workflow for Cell Cycle Analysis by Flow Cytometry.

Detailed Steps:

Click to download full resolution via product page
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e Cell Culture: Seed HT29 or SW620 cells in 6-well plates and allow them to adhere overnight.

e Induce G2 Arrest: Treat the cells with a DNA-damaging agent (e.g., 10 uM etoposide) for 18
hours to induce G2-M arrest.

 Inhibitor Treatment: Add serial dilutions of SAR-020106 to the cells in the presence of a
mitotic blocking agent (e.g., 0.5 pg/mL nocodazole) and incubate for an additional 24 hours.

» Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in
ice-cold 70% ethanol while vortexing. Store at -20°C.

» Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution
containing propidium iodide (PI) and RNase A.

o Flow Cytometry: Analyze the stained cells using a flow cytometer.

o Data Analysis: Gate on the single-cell population and analyze the DNA content histograms to
guantify the percentage of cells in G1, S, and G2-M phases. The abrogation of the G2-M
arrest is observed as a decrease in the G2-M population and an increase in the sub-G1
(apoptotic) population with increasing concentrations of SAR-020106.

Western Blotting for Biomarker Analysis

This protocol is for detecting the phosphorylation status of CHK1 (pS296) and CDK1 (pY15) as
biomarkers of SAR-020106 activity in cells.

Detailed Steps:

e Cell Lysis: Treat cells with a DNA-damaging agent and/or SAR-020106 as required. Lyse the
cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

o Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

o SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel
and transfer to a PVDF membrane.

e Immunoblotting:
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o Block the membrane with 5% non-fat milk or BSA in TBST.

o Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies
include:

Rabbit anti-phospho-CHK1 (Ser296)

Rabbit anti-CHK1 (total)

Rabbit anti-phospho-CDK1 (Tyrl5)

Mouse anti-CDK1 (total)

Mouse anti-p-actin (loading control)

o Wash the membrane and incubate with HRP-conjugated secondary antibodies.

o Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate
and image the blot.

e Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to
the total protein levels.

Conclusion

SAR-020106 is a well-characterized, potent, and selective CHK1 inhibitor with demonstrated
preclinical activity. Its mechanism of action, involving the abrogation of the G2-M checkpoint,
provides a strong rationale for its use in combination with DNA-damaging chemotherapies,
particularly in p53-deficient tumors. The data and protocols presented in this guide offer a
comprehensive resource for researchers in the field of oncology and drug development to
further investigate the therapeutic potential of SAR-020106 and similar CHK1 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Technical Guide: SAR-020106, a Potent and
Selective CHK1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b612087#sar-020106-molecular-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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